molecular formula C8H7ClN4 B15365362 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Cat. No.: B15365362
M. Wt: 194.62 g/mol
InChI Key: MWSICOJFQGSYIM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a valuable heteroaromatic building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with both a chloro group and a 3-methyl-1H-pyrazol-1-yl group, making it a versatile intermediate for further synthetic elaboration. The chloro group is a reactive site that readily undergoes nucleophilic aromatic substitution reactions, allowing researchers to introduce a wide variety of amines, alcohols, and other nucleophiles to create novel chemical libraries . The pyrazole moiety, a common pharmacophore in bioactive molecules, can contribute to hydrogen bonding and dipole interactions with biological targets . Compounds with similar pyrazolyl-pyrimidine scaffolds have been identified as key intermediates in scientific literature for the synthesis of more complex molecules with potential biological activity . The structural planarity of the pyrazolyl-pyrimidine system, as observed in related crystal structures, can be an important feature for planar binding interactions with enzymes or receptors . Researchers utilize this compound primarily in the exploration of new therapeutic agents, as a core structure in chemical biology probes, and in material science research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-(3-methylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3

InChI Key

MWSICOJFQGSYIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine typically involves the following steps:

  • Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized through a multi-step reaction starting with appropriate precursors such as 3-methyl-1H-pyrazole and 4-chloropyrimidine derivatives.

  • Substitution Reactions: Chlorination at the 4-position of the pyrimidine ring can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in the presence of an acid or base.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.

Scientific Research Applications

4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound with a pyrimidine ring and a pyrazole moiety, a chlorine atom at the 4-position of the pyrimidine ring, and a 3-methyl-1H-pyrazole moiety at the 2-position. It has a molecular weight of approximately 222.63 g/mol. Interaction studies have shown that this compound can effectively inhibit specific enzymes or modulate receptor activity, leading to biological effects. It has been studied for its potential as an enzyme inhibitor and receptor modulator, showing promise in anti-inflammatory and anticancer applications.

Scientific Research Applications
this compound has significant biological activity and is used in medicinal chemistry.

Enzyme Inhibition and Receptor Modulation
Interaction studies have indicated that this compound can inhibit specific enzymes or modulate receptor activity. Its mechanism of action involves binding to specific molecular targets, modulating biological pathways associated with disease.

Anti-Inflammatory and Analgesic Agents
4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol was found to be a potent anti-inflammatory and analgesic agent with less ulcerogenic effects .

Structural Analogs and Biological Activity
Several compounds share structural similarities with this compound.

  • 4-Chloro-6-(1H-pyrazol-1-YL)pyrimidine Features a different position of the pyrazole ring, leading to potentially different biological activities.
  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine Contains an aldehyde group and is utilized in various organic syntheses.
  • N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-YL)-6-methylpyrimidin-4-amine Exhibits subtype-selective modulation and potential use in neurological studies.

Synthesis and Derivatives
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d] pyrimidine can be used to synthesize various functional derivatives of disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which may have useful pharmacological properties .

Anticonvulsant Activity
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized and evaluated for anticonvulsant activity . Some of these compounds showed protection from seizures in animal models and exhibited less CNS depression and neurotoxicity compared to phenytoin .

Mechanism of Action

The mechanism by which 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • Structure : Pyrimidine with a chlorine (C4) and an amine-linked 1-methylpyrazole (C2).
  • This substitution shifts reactivity from electrophilic substitution (as in the parent compound) to participation in coupling reactions .
4-Chloro-2-(prop-2-yn-1-ylthio)pyrimidine
  • Structure : Pyrimidine with a chlorine (C4) and a propargyl thioether (C2).
  • Comparison : The thioether and propargyl groups enhance lipophilicity and click chemistry utility. Unlike the parent compound, this derivative is more suited for polymer and material science applications .
4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)-pyrimidine
  • Structure : Pyrimidine with a trifluoromethylpyrazole (C4) and propargyloxy group (C6).
  • Comparison : The trifluoromethyl group increases metabolic resistance and electron-withdrawing effects, while the propargyloxy group enables bioorthogonal reactions. This compound exhibits enhanced kinase inhibition compared to the parent .
4-Chloro-2-(1-phenyl-1H-pyrazol-4-yl)quinoline
  • Structure: Quinoline core with a chlorine (C4) and phenylpyrazole (C2).
  • This structural shift is associated with antimalarial and anticancer activity, unlike the parent compound’s focus on enzyme inhibition .
Imidazo[4,5-b]pyridine Derivatives (e.g., 27g)
  • Structure : Imidazo[4,5-b]pyridine with pyrazole and piperazine substituents.
  • Comparison : The fused imidazo-pyridine core enhances binding to ATP pockets in kinases. While the parent compound is a simpler scaffold, derivatives like 27g show superior selectivity in kinase inhibition .
Pyrazolotriazolopyrimidine Derivatives
  • Structure : Pyrimidine fused with triazole and pyrazole rings.
  • Comparison : These derivatives exhibit isomerization behavior under specific conditions, a feature absent in the parent compound. Their complex heterocyclic systems are explored for antiviral applications .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Key Properties Applications References
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Cl (C4), 3-methylpyrazole (C2) Electrophilic, metabolic stability Drug intermediates, enzyme inhibition
4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine NH-(1-methylpyrazole) (C2) Hydrogen-bonding, coupling reactions Kinase inhibitors
4-(Trifluoromethylpyrazole)-6-propargyloxy-pyrimidine CF3-pyrazole (C4), propargyloxy (C6) Click chemistry, kinase inhibition Anticancer agents
4-Chloro-2-(1-phenylpyrazole)quinoline Quinoline core, Cl (C4), phenylpyrazole DNA intercalation Antimalarial/anticancer research

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example:

  • Step 1 : React 4-chloro-2-methylpyrimidine with 3-methyl-1H-pyrazole in the presence of sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 50–75% depending on solvent choice and reaction time .
    • Key Considerations : Steric hindrance from the 3-methyl group on pyrazole may necessitate longer reaction times.

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns. For example, the pyrimidine C-Cl signal appears at ~160 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For instance, the pyrimidine-pyrazole dihedral angle is typically 15–25°, indicating moderate conjugation .
    • Data Table :
ParameterValue (Example)Reference
C-Cl Bond Length1.73 Å
Pyrazole N-N Bond Length1.33 Å
1H^1H NMR (Pyrazole CH)δ 7.45–7.60 ppm

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Experimental Design :

  • Solvent Screening : Compare DMF (polar aprotic) vs. ethanol (protic). DMF increases reaction rates due to higher dielectric constant but may reduce selectivity .
  • Temperature Gradients : Test 50°C vs. 80°C. Higher temperatures accelerate substitution but risk decomposition.
  • Catalyst Addition : Add catalytic KI to enhance nucleophilicity via halogen exchange .
    • Case Study : A 20% yield increase was observed using DMF at 70°C with 5 mol% KI, achieving 85% purity by HPLC .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Contradiction Example : Discrepancies in 1H^1H NMR signals for pyrazole protons (δ 7.45 vs. δ 7.60 ppm).
  • Resolution Strategies :

  • Cross-Validation : Use 1H^1H-15N^{15}N HMBC to confirm coupling between pyrazole N and adjacent protons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) .
    • Data Table :
TechniqueDiscrepancy ResolvedReference
1H^1H-15N^{15}N HMBCPyrazole N-H coupling confirmed
DFT ModelingShift deviation < 0.1 ppm

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Challenges :

  • Twinning : Common in pyrimidine derivatives due to symmetry. SHELXL’s TWIN command refines twinned data .
  • Disorder : The 3-methyl group may exhibit rotational disorder. Apply restraints to occupancy factors during refinement .
    • Case Study : A structure with 8.5% twinning (HOOFT parameter = 0.08) was resolved using SHELXL, achieving R1 = 0.032 .

Methodological Guidance for Data Interpretation

Q. How to design experiments for derivative synthesis with enhanced bioactivity?

  • Approach :

  • Functional Group Modification : Replace the chloro group with amino (-NH2) or methoxy (-OCH3) via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Biological Testing : Screen derivatives against kinase assays (e.g., EGFR inhibition) to correlate substituents with IC50 values .
    • Data Table :
DerivativeIC50 (EGFR)Reference
4-Amino-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine12 nM
4-Methoxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine45 nM

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